2,6-Dichloro-4-ethynylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
250636-60-3 |
|---|---|
Molecular Formula |
C7H3Cl2N |
Molecular Weight |
172.01 g/mol |
IUPAC Name |
2,6-dichloro-4-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h1,3-4H |
InChI Key |
DNKLKPDPJZUEFT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
Synthesis and Characterization of 2,6 Dichloro 4 Ethynylpyridine
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic approach to this compound would involve the disconnection of the C-C triple bond, leading back to a 2,6-dichloro-4-halopyridine and an acetylene (B1199291) equivalent. The key precursor would therefore be a 2,6-dichloro-4-iodopyridine (B1314714) or 2,6-dichloro-4-bromopyridine, as these halogens are more reactive in typical cross-coupling reactions than chlorine. An alternative precursor could be a 2,6-dichloropyridine derivative with a group at the 4-position that can be converted into an ethynyl group.
Prominent Synthetic Methodologies for Ethynylpyridine Derivatives
The Sonogashira cross-coupling reaction is the most prominent method for the synthesis of ethynylpyridines. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org
A plausible synthesis of this compound would involve the Sonogashira coupling of a suitable 2,6-dichloro-4-halopyridine with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. Research on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated the feasibility of selectively coupling at the more reactive bromo positions while leaving the chloro groups intact. rsc.orgconsensus.apprsc.org This suggests that a similar strategy could be employed for a 2,6-dichloro-4-bromopyridine precursor.
The table below summarizes the conditions for a related Sonogashira coupling reaction.
| Reactant | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 80 °C | 42-76% | rsc.org |
Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Ethynylpyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo-substituted pyridines, particularly when activated by electron-withdrawing groups. libretexts.orgpressbooks.pub In 2,6-dichloro-4-ethynylpyridine, the pyridine (B92270) nitrogen atom acts as a powerful activating group, lowering the energy of the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org This facilitates the displacement of the chloride ions by a variety of nucleophiles.
The chlorine atoms at the C-2 and C-6 positions of the pyridine ring are susceptible to displacement by a range of nucleophiles. This reaction proceeds via an addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon atom bearing a chlorine, forming a tetrahedral, resonance-stabilized carbanion intermediate. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring. pressbooks.pub
Common nucleophiles used in SNAr reactions with chloropyridines include amines, alkoxides, and thiolates. For instance, in related dichloropyridine systems, reactions with amines like dimethylamine (B145610) occur readily, highlighting the activated nature of the C-Cl bonds. libretexts.org The ability to functionalize the pyridine core through these pathways makes this compound a valuable building block in the synthesis of more complex heterocyclic structures.
In di- and polyhalogenated pyridines, the positions of the halogen atoms are not equally reactive towards nucleophilic attack. For 2,6-dichloropyridines, both chlorine atoms are at positions activated by the ring nitrogen (ortho-positions). However, subtle electronic and steric factors can influence which position reacts preferentially if the molecule contains other substituents.
Cross-Coupling Reactions at Ethynyl (B1212043) and Halo Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound offers multiple handles for such transformations. The two chloro-substituents and the terminal alkyne can all participate in various coupling reactions, often with high selectivity.
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is particularly relevant to this compound. libretexts.org This reaction can be used in two ways: to synthesize the parent molecule itself or to further functionalize it. The synthesis often involves the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a dihalopyridine precursor like 2,6-dichloro-4-iodopyridine (B1314714), followed by deprotection. researchgate.net
Once formed, the chloro-substituents on this compound can undergo subsequent Sonogashira couplings. Generally, the reactivity of halides in Pd-catalyzed couplings follows the order I > Br > Cl. libretexts.org While aryl chlorides are less reactive, efficient catalyst systems have been developed to facilitate their coupling. organic-chemistry.org In dihaloarenes, the reaction often occurs at the more electrophilic site or the site with the more reactive halide. libretexts.org For this compound, selective mono- or di-alkynylation at the C-2 and C-6 positions can be achieved, affording highly functionalized pyridine derivatives. uni-rostock.de
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2,6-dichloro-4-iodopyridine | tert-butyldimethylsilylacetylene | Pd(OAc)2-BINAP, Cs2CO3 | 4-azacrown-substituted 2,6-di(tert-butyldimethylsilylethynyl)pyridine (after initial substitution and subsequent coupling) | researchgate.net |
| Aryl Chlorides | Terminal Alkynes | PdCl2(PCy3)2, Cs2CO3, DMSO | Internal Arylated Alkynes | organic-chemistry.org |
| 2-Aryl-6,8-dibromo-4-chloroquinazolines | Phenylacetylene | Pd(PPh3)4, CuI, Cs2CO3 | 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines (selective at C-4) | mdpi.com |
The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide, is a versatile method for creating biaryl structures. libretexts.orgfishersci.es The chloro-substituents at the C-2 and C-6 positions of this compound can serve as electrophilic partners in this reaction.
The regioselectivity of cross-coupling on dihalopyridines can be complex. For 2,4-dichloropyridines, cross-coupling typically occurs at the C-2 position, which is adjacent to the nitrogen. nih.gov However, research has shown that this selectivity can be inverted. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C-4 position. nih.gov While this applies to the 2,4-dichloro isomer, it illustrates the principle that ligand choice is critical in directing the regiochemical outcome. In the case of this compound, the two chlorine atoms are electronically similar, but mono-arylation can be achieved under controlled conditions, leaving the second chlorine available for subsequent transformations. This stepwise functionalization allows for the synthesis of unsymmetrically substituted pyridines.
| Substrate | Coupling Partner | Catalyst/Ligand | Selectivity Outcome | Reference |
|---|---|---|---|---|
| 2,4-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | Predominantly C4-substituted product | researchgate.netmdpi.com |
| 2,4-dichloropyridine | Arylboronic acids | Pd/(η3-1-tBu-indenyl)(SIPr)(Cl) | Highly selective for C4-coupled product (~10:1) | nih.gov |
Electrophilic Additions to the Ethynyl Moiety
While the pyridine ring itself is electron-deficient and generally resistant to electrophilic attack, the ethynyl side chain can undergo electrophilic addition reactions. libretexts.org However, the reactivity of the alkyne is significantly influenced by the electron-withdrawing pyridine ring. This deactivates the triple bond towards electrophiles compared to a simple alkyl- or aryl-acetylene.
Despite this deactivation, additions are possible under specific conditions. A key example is the hydrohalogenation of ethynylpyridines. acs.org Research on 2- and 4-ethynylpyridines has shown that they react with acids like HCl. The reaction is believed to proceed through the initial protonation of the basic pyridine nitrogen. acs.org This salt formation greatly enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the halide anion on the alkyne. acs.org For 4-ethynylpyridine, hydrochlorination occurs, though less efficiently than with 2-ethynylpyridine (B158538), indicating that the distance between the nitrogen and the alkyne is an important factor. acs.org This reaction provides a pathway to vinyl halides, which are themselves valuable synthetic intermediates for further cross-coupling reactions. acs.org
Hydrohalogenation Reactions and Regio-/Stereoselectivity
The hydrohalogenation of ethynylpyridines presents an interesting case of reactivity, where the pyridine nitrogen plays a crucial role. In the presence of hydrohalic acids like HCl, the pyridine nitrogen is protonated to form a pyridinium (B92312) salt. acs.org This protonation enhances the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack by the halide anion. The proximity of the counteranion to the ethynyl group facilitates the addition, leading to the formation of the corresponding halo-substituted ethenylpyridine. acs.org
For ethynylpyridines, this reaction generally proceeds with high regioselectivity. For instance, the hydrochlorination of 2-ethynylpyridine yields 2-(2-chloroethenyl)pyridine in high yields. acs.org This method is also applicable for hydrobromination and hydroiodination using HBr and HI, respectively. acs.org A key aspect of this reaction is that even with a large excess of the hydrohalic acid, a second hydrohalogenation to form a dihaloalkane is generally not observed. This is because the resulting sp² hybridized carbon of the vinyl halide is less electrophilic than the initial sp hybridized carbon of the alkyne. acs.org
While specific studies on this compound are not detailed in the provided results, the general mechanism for ethynylpyridines suggests that the reaction would proceed similarly. The electron-withdrawing chloro substituents on the pyridine ring would further enhance the electrophilicity of the ethynyl group upon protonation. Gold-catalyzed hydrochlorination of unactivated alkynes has also been developed, offering high regioselectivity through an anti-addition mechanism. acs.org This method has shown tolerance for various functional groups. acs.org
Table 1: Regioselectivity in Hydrohalogenation of Ethynylpyridines
| Substrate | Reagent | Product | Regioselectivity | Ref |
|---|---|---|---|---|
| 2-Ethynylpyridine | HCl | 2-(2-Chloroethenyl)pyridine | High | acs.org |
| 2-Ethynylpyridine | HBr | 2-(2-Bromoethenyl)pyridine | High | acs.org |
| 2-Ethynylpyridine | HI | 2-(2-Iodoethenyl)pyridine | High | acs.org |
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a versatile method for the synthesis of vinylsilanes. libretexts.org The regioselectivity and stereoselectivity of this reaction are influenced by the choice of catalyst, substrate, and silane (B1218182). libretexts.org For terminal alkynes, three potential products can be formed: the α-vinylsilane, the (E)-β-vinylsilane, and the (Z)-β-vinylsilane. libretexts.org
Ruthenium-catalyzed intramolecular hydrosilylation of 3-dimethylsilyl-2-ethynylpyridine derivatives has been shown to produce pyridine-fused siloles. researchgate.net In the context of intermolecular reactions, rhodium(I) catalysts have been investigated for the hydrosilylation of terminal alkynes. For example, the hydrosilylation of 2-ethynylpyridine with HSiMe2Ph catalyzed by a rhodium complex showed poor conversion, which was attributed to the coordinating ability of the pyridine nitrogen. rsc.org This suggests that the pyridine moiety in this compound would also play a significant role in its hydrosilylation reactions, potentially coordinating to the metal catalyst and influencing the reaction's outcome. Platinum catalysts are also commonly used and often lead to cis-addition, yielding (E)-alkenylsilanes. libretexts.org
Table 2: Products of Terminal Alkyne Hydrosilylation
| Product Type | Description |
|---|---|
| α-vinylsilane | Silicon atom attached to the internal carbon of the original triple bond. |
| (E)-β-vinylsilane | Silicon atom attached to the terminal carbon; substituents are trans. |
Cycloaddition Chemistry Involving the Ethynyl Group
The ethynyl group of this compound is a versatile handle for participating in various cycloaddition reactions, providing a pathway to construct more complex heterocyclic systems.
[3+2] Dipolar Cycloadditions (e.g., Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction is characterized by its high yields, mild reaction conditions (often in aqueous media), and broad functional group tolerance. organic-chemistry.org The thermal Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers, whereas the copper-catalyzed version is highly specific for the 1,4-isomer. organic-chemistry.org
This compound is an excellent substrate for CuAAC reactions. For instance, its reaction with azido-functionalized laddersiloxanes proceeds efficiently to yield multidentate ligands containing 2-triazole-pyridyl moieties. mdpi.com Similarly, click chemistry has been used to link 2-ethynylpyridine and 3-ethynylpyridine (B57287) to other molecular scaffolds. mdpi.com The reliability and specificity of the click reaction make it a powerful tool for modifying molecules containing the this compound unit. rsc.org
Diels-Alder and Related Cycloadditions
The Diels-Alder reaction is a [4π + 2π] cycloaddition that forms a six-membered ring. stereoelectronics.org In this reaction, the ethynyl group of this compound would act as the dienophile (the 2π component). The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. stereoelectronics.org The dichloropyridyl group serves this purpose, making the alkyne more electrophilic and thus a better dienophile.
While specific examples of this compound in Diels-Alder reactions were not found in the search results, the general principles of the reaction are well-established. stereoelectronics.org The reaction proceeds in a concerted fashion, and its stereoselectivity is governed by the "endo rule." scielo.br Lewis acid catalysis can be employed to increase the reaction rate and regioselectivity. stereoelectronics.orgscielo.br Diels-Alder reactions have been successfully carried out with various dienophiles and dienes, including those involving pyridone systems. researchgate.net The reaction of ethynylpyridines with suitable dienes would lead to the formation of bicyclic structures containing a pyridine ring.
Advanced Mechanistic Elucidation Studies
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and designing new synthetic routes.
Identification of Reaction Intermediates
The synthesis of ethynylpyridines, including halogen-substituted derivatives, can be achieved through methods like the Sonogashira cross-coupling reaction, which involves palladium catalysts. google.com In other reactions, such as the hydrohalogenation of ethynylpyridines, the formation of a pyridinium salt intermediate is key to the reaction's progression. acs.org This intermediate enhances the electrophilicity of the alkyne.
In transition-metal-catalyzed reactions, the identification of intermediates is often more complex. For instance, in hydrosilylation reactions, the mechanism can involve oxidative addition of the silane to the metal center, followed by alkyne insertion and reductive elimination. libretexts.org In copper-catalyzed click chemistry, a copper acetylide is a proposed key intermediate. organic-chemistry.org The study of reaction intermediates can involve spectroscopic techniques and computational modeling to elucidate the precise reaction pathways. While direct studies identifying intermediates specifically for reactions of this compound are not prevalent in the provided search results, the general mechanistic understanding of these reaction classes provides a strong framework for predicting its behavior.
Kinetic and Thermodynamic Considerations in Reaction Control
In the reactions of multifunctional molecules like this compound, the distribution of products can often be governed by either kinetic or thermodynamic control. The selection between these two regimes is crucial for achieving desired chemical transformations and is typically manipulated by adjusting reaction conditions such as temperature, reaction time, and the choice of catalysts or reagents. acs.org
Under kinetic control, the major product formed is the one that results from the fastest reaction pathway, meaning it has the lowest activation energy barrier. These reactions are generally irreversible and conducted at lower temperatures to prevent the system from reaching thermodynamic equilibrium. Conversely, under thermodynamic control, the reaction is allowed to reach equilibrium, typically by using higher temperatures and longer reaction times. In this scenario, the most stable product, the one with the lowest Gibbs free energy, will be the predominant species.
The table below illustrates a hypothetical scenario of kinetic versus thermodynamic control in a reaction involving this compound, demonstrating how reaction conditions can influence the product outcome.
Table 1: Illustrative Example of Kinetic vs. Thermodynamic Product Distribution
| Control Type | Reaction Conditions | Favored Product Pathway | Product Characteristics |
|---|---|---|---|
| Kinetic | Low Temperature, Short Reaction Time | Pathway with the lowest activation energy (Ea) | Less stable, formed more rapidly |
| Thermodynamic | High Temperature, Long Reaction Time | Pathway leading to the lowest Gibbs Free Energy (ΔG) | Most stable, formation is often reversible |
Electrochemical studies on related ethynylpyridine-bridged metal complexes have demonstrated that the heteronuclear network can stabilize oxidized states, indicating high thermodynamic stabilities for certain reaction products. researchgate.net This suggests that in redox-active systems, thermodynamic control can be a powerful tool to isolate stable, electronically interesting molecules. researchgate.net The ability to tune reaction conditions to favor either the kinetic or thermodynamic product is a key strategy in the synthesis of complex molecules derived from ethynylpyridine scaffolds. acs.org
Role of Pyridine Nitrogen in Reaction Activation and Selectivity
The nitrogen atom within the pyridine ring of this compound plays a pivotal role in dictating the molecule's reactivity and the selectivity of its transformations. Its influence is multifaceted, stemming from its basicity and its electronic effect on the aromatic system.
Firstly, the lone pair of electrons on the nitrogen atom allows it to act as a base or a Lewis base, readily reacting with acids or Lewis acids to form a pyridinium salt. wikipedia.orgacs.org This protonation or coordination event has a profound activating effect on the molecule. The formation of a positive charge on the nitrogen atom significantly increases the electron-withdrawing nature of the pyridine ring. acs.org This heightened electrophilicity is transmitted through the conjugated system to the ethynyl substituent at the C4 position. acs.org Consequently, the ethynyl group becomes more susceptible to nucleophilic attack, a mode of reactivity not typically seen in simple alkynes which usually undergo electrophilic addition. acs.org
A study on the hydrohalogenation of 2-ethynylpyridine demonstrated this principle effectively; the formation of a pyridinium salt enhanced the electrophilicity of the ethynyl group, facilitating the nucleophilic addition of a halide ion. acs.org In the case of this compound, this effect is further amplified by the two electron-withdrawing chlorine atoms at the C2 and C6 positions. This electronic arrangement makes the ethynyl group a prime target for nucleophiles.
Secondly, the pyridine nitrogen is crucial for directing the regioselectivity of reactions. In metal-catalyzed processes like the Sonogashira coupling, the nitrogen can coordinate to the metal center, influencing the catalytic cycle. google.com More directly, in nucleophilic additions to the activated pyridinium species, the position of the nitrogen governs the reactivity of the ring and its substituents. With the ethynyl group at the C4 position, activation by the nitrogen makes the alkyne the most reactive site for nucleophilic addition, thereby providing high selectivity. wikipedia.org The steric hindrance from the ortho-chloro substituents can further direct incoming reagents away from the ring and towards the more accessible ethynyl group.
The table below summarizes the key functions of the pyridine nitrogen in influencing the chemical behavior of this compound.
Table 2: Functions of Pyridine Nitrogen in Activation and Selectivity
| Function | Mechanism | Consequence |
|---|---|---|
| Activation | Acts as a base/Lewis base, forming a pyridinium salt upon reaction with an acid/Lewis acid. acs.org | Increases the electrophilicity of the entire conjugated system, particularly the ethynyl group. acs.org |
| Selectivity | The positive charge on the activated nitrogen directs nucleophiles to attack the electron-deficient ethynyl group. acs.org | Promotes high regioselectivity for nucleophilic addition to the alkyne over other potential reaction sites. |
| Catalyst Interaction | Can coordinate with metal centers in catalyzed reactions (e.g., cross-coupling). google.com | Influences reaction efficiency and can direct the stereochemical or regiochemical outcome. |
2,6 Dichloro 4 Ethynylpyridine As a Core Building Block in Functional Materials and Advanced Architectures
Intermediate for Supramolecular Assemblies
The unique combination of a coordinating pyridine (B92270) nitrogen, a linear ethynyl (B1212043) linker, and influential chloro-substituents makes 2,6-dichloro-4-ethynylpyridine and its isomers powerful tectons for coordination-driven self-assembly. This approach allows for the spontaneous formation of discrete, well-defined metallosupramolecular architectures from molecular building blocks.
The strategic placement of chloro-substituents on ethynylpyridine ligands provides a powerful tool for controlling the self-assembly of ordered supramolecular structures. Research on unsymmetrical bis(4-pyridyl)acetylene donors, which are structural analogs, demonstrates that steric interactions can be a dominant driving force in directing the formation of specific isomers of complex assemblies. nih.gov
In the self-assembly of [4+4] supramolecular squares, unsymmetrical ligands are combined in a 1:1 molar ratio with a 90° platinum(II) acceptor, such as cis-(PMe₃)₂Pt(OTf)₂. nih.gov The asymmetry of the donor ligand means that multiple isomeric squares can potentially form. However, the presence and position of substituents can guide the assembly toward a single, desired product. nih.gov
For example, studies on isomers like 2-chloro-4-(pyridin-4-ylethynyl)pyridine and 3,5-dichloro-4-(pyridin-4-ylethynyl)pyridine reveal varying degrees of "self-organization". nih.gov When a ligand with chlorine atoms far from the coordinating nitrogen (as in the 3,5-dichloro isomer) is used, a statistical mixture of possible square isomers is formed. nih.gov Conversely, placing a single chlorine atom at the alpha-position (as in the 2-chloro isomer) is sufficient to induce significant self-organization, favoring specific isomers where steric clash is minimized. nih.govnih.gov This effect is even more pronounced with bulkier substituents like methyl groups, which can lead to the exclusive formation of a single isomer. nih.gov This principle of using steric hindrance to control isomeric purity is a key strategy in creating precisely ordered supramolecular structures.
| Unsymmetrical Donor Ligand | Metal Acceptor | Resulting Assembly | Degree of Self-Selection | Reference |
|---|---|---|---|---|
| 2-chloro-4-(pyridin-4-ylethynyl)pyridine | cis-(PMe₃)₂Pt(OTf)₂ | [4+4] Supramolecular Square | Amplified self-organization; dominant isomers formed | nih.gov |
| 3,5-dichloro-4-(pyridin-4-ylethynyl)pyridine | cis-(PMe₃)₂Pt(OTf)₂ | [4+4] Supramolecular Square | Near statistical mixture of isomers; no self-organization | nih.gov |
| 2,6-dimethyl-4-(pyridin-4-ylethynyl)pyridine | cis-(PMe₃)₂Pt(OTf)₂ | [4+4] Supramolecular Square | Absolute self-organization; exclusive formation of one isomer | nih.gov |
The linear, rigid nature of ethynylpyridine linkers is ideally suited for the construction of three-dimensional supramolecular structures such as cages and networks. By combining these linkers with metal ions or other building blocks of specific geometries, complex, hollow architectures can be rationally designed and synthesized.
One example involves the use of a donor tecton derived from 2,6-dichloropyrazine (B21018) and 4-ethynylpyridine, which was self-assembled with an organometallic acceptor to form a unique [1+1] hexagonal macrocycle. frontiersin.orgfrontiersin.org The resulting metallamacrocycle possesses a well-defined hexagonal cavity, confirmed by molecular modeling, and represents a rare example of a hexagonal framework built from just two components. frontiersin.org
In another approach, related ligands such as 2,6-bis(pyridin-3-ylethynyl)pyridine have been used to construct M₂L₄ metallacages. nih.gov In a notable study, this bidentate ligand was combined with palladium(II) to form a cationic [Pd₂L₄]⁴⁺ cage. X-ray diffraction studies revealed that this cage possesses a cavity lined with the central pyridine nitrogen atoms of the ligands, capable of encapsulating two molecules of the anticancer drug cisplatin (B142131). nih.gov While these cages showed promise, their stability can be limited in the presence of biological nucleophiles, an issue that depends heavily on the specific ligand structure. nih.gov These examples highlight the potential of using ethynylpyridine building blocks to create sophisticated, container-like molecules for applications in host-guest chemistry and drug delivery. nih.gov
| Ligand/Building Block | Metal/Complementary Unit | Resulting Architecture | Key Feature | Reference |
|---|---|---|---|---|
| 2,6-bis((4-ethynylpyridyl)ethynyl)pyrazine | Ditopic Organometallic Pt(II) Acceptor | [1+1] Hexagonal Macrocycle | Discrete hexagonal cavity from two components | frontiersin.orgfrontiersin.org |
| 2,6-bis(pyridin-3-ylethynyl)pyridine | Palladium(II) | [Pd₂L₄]⁴⁺ Cage | Cavity capable of encapsulating two cisplatin molecules | nih.gov |
Scaffold for Complex Chemical Systems
The this compound framework is a versatile scaffold that can be elaborated through various chemical transformations to generate more complex and functional systems. The chlorine atoms can be substituted via nucleophilic aromatic substitution, while the ethynyl group is amenable to a wide range of coupling reactions, most notably the Sonogashira coupling. This dual reactivity allows for the regioselective introduction of different functionalities, making it a valuable starting point for diverse chemical targets.
This versatility is exemplified in the synthesis of complex heterocyclic systems. For instance, the general scaffold of 2,6-disubstituted pyridines with ethynyl linkers is used to create advanced materials. In one study, 2,6-dibromopyridine (B144722) was used as a starting point in a twofold Sonogashira cross-coupling reaction to synthesize a series of 2,6-bis(2-anilinoethynyl)pyridine scaffolds. These molecules were further functionalized to act as fluorescent anion sensors, demonstrating how the core ethynylpyridine structure can be integrated into a larger, functional system whose properties can be tuned by modifying peripheral groups.
Furthermore, the 2,6-dichloropyridine (B45657) unit itself is a key intermediate for building complex ligands. It can undergo Stille cross-coupling reactions to form terpyridine-like structures. These extended ligands, when complexed with metal ions, can act as "molecular crossings" or "corners" for the construction of 3D and 2D heterometallic supramolecular networks. rsc.org The ability to selectively functionalize such scaffolds is crucial for developing new materials for catalysis, molecular recognition, and medicinal chemistry. ucl.ac.ukrsc.org
Advanced Spectroscopic Characterization and Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of individual nuclei.
The ¹H (proton) and ¹³C NMR spectra provide the primary evidence for the structure of 2,6-Dichloro-4-ethynylpyridine.
¹H NMR: In the proton NMR spectrum, the molecule is expected to exhibit two distinct signals. Due to the molecule's symmetry, the two protons on the pyridine (B92270) ring (at positions 3 and 5) are chemically equivalent and would appear as a single sharp singlet. The acetylenic proton (≡C-H) at the terminus of the ethynyl (B1212043) group would produce a second singlet. The chemical shift of this acetylenic proton is typically found in the range of 3.0-3.2 ppm. rsc.org For comparison, the protons in the parent 2,6-dichloropyridine (B45657) molecule appear as a doublet and a triplet, but the substitution at the 4-position simplifies the spectrum to a singlet for the remaining ring protons. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
The two equivalent carbons at positions 2 and 6 of the pyridine ring, each bonded to a chlorine atom.
The two equivalent carbons at positions 3 and 5 of the pyridine ring, each bonded to a hydrogen atom.
The carbon at position 4 of the ring, bonded to the ethynyl group.
The two carbons of the ethynyl group (C≡C), which would have distinct chemical shifts. In related alkynyl pyridine derivatives, the quaternary alkyne carbon (C-C≡) typically resonates around 84 ppm, while the terminal alkyne carbon (C≡H) appears near 95 ppm. arabjchem.org
The precise chemical shifts are influenced by the solvent used for the analysis, with solvents like chloroform-d (B32938) (CDCl₃) and acetone-d₆ potentially causing slight variations in the observed peak positions. fluorine1.ru
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of analogous structures.
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~7.3-7.5 | Singlet | H-3, H-5 |
| ¹H | ~3.1-3.4 | Singlet | ≡C-H |
| ¹³C | ~150-152 | Singlet | C-2, C-6 |
| ¹³C | ~125-130 | Singlet | C-3, C-5 |
| ¹³C | ~138-142 | Singlet | C-4 |
| ¹³C | ~90-95 | Singlet | -C ≡CH |
| ¹³C | ~80-85 | Singlet | -C≡C H |
To unambiguously assign the signals observed in 1D NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
HSQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would show a correlation cross-peak between the singlet for the ring protons (H-3, H-5) and the corresponding carbon signal (C-3, C-5). It would also show a clear correlation between the acetylenic proton signal and the terminal acetylenic carbon signal.
HMBC: This experiment reveals longer-range couplings between protons and carbons over two or three bonds. researchgate.net This is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC spectrum would show correlations between the ring protons (H-3, H-5) and the adjacent carbons (C-2, C-4, C-6), as well as the carbons of the ethynyl group. The acetylenic proton would show correlations to both C-4 of the pyridine ring and the quaternary carbon of the alkyne, confirming the attachment of the ethynyl group at the 4-position. researchgate.net
Together, these 1D and 2D NMR techniques provide definitive proof of the structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its molecular vibrations. cigrjournal.org These two methods are often complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. spectroscopyonline.com
For this compound, the most characteristic vibrations are associated with the ethynyl group and the dichloropyridine ring.
Ethynyl Group Vibrations:
≡C-H Stretch: A sharp and strong absorption band corresponding to the stretching of the terminal acetylenic C-H bond is expected in the IR spectrum, typically appearing around 3300 cm⁻¹.
C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a band in the region of 2100-2260 cm⁻¹. This band is often of medium intensity in the IR spectrum but can be very strong in the Raman spectrum due to the polarizability of the triple bond. arabjchem.orgamericanpharmaceuticalreview.com
Pyridine Ring and C-Cl Vibrations:
The spectrum will also contain a series of bands in the "fingerprint region" (below 1600 cm⁻¹) corresponding to C-C and C-N stretching vibrations within the pyridine ring, as well as C-H in-plane and out-of-plane bending modes.
Vibrations associated with the C-Cl bonds are also expected, typically appearing in the far-infrared region (below 800 cm⁻¹).
A computational analysis using Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimentally observed IR and Raman bands. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Acetylene (B1199291) (≡C-H) | Stretch | ~3300 | Strong, Sharp | Medium |
| Alkyne (C≡C) | Stretch | ~2150 | Medium to Weak | Strong |
| Aromatic Ring (C=C, C=N) | Stretch | 1400-1600 | Medium to Strong | Medium to Strong |
| Aryl Halide (C-Cl) | Stretch | 600-800 | Strong | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining how it interacts with ultraviolet and visible light. biocompare.com
The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the ethynylpyridine chromophore. The absorption spectrum is expected to show intense bands in the ultraviolet region, which are attributed to π-π* transitions within the conjugated system of the aromatic ring and the ethynyl group. mdpi.com The presence of the chlorine atoms and the ethynyl substituent on the pyridine ring influences the energy of these transitions compared to the parent pyridine molecule.
Many pyridine-containing macrocycles and aromatic systems are known to be fluorescent, emitting light after being excited by UV radiation. acs.org An investigation into the fluorescence properties of this compound would involve recording its emission spectrum at a suitable excitation wavelength. The resulting spectrum would reveal the molecule's ability to luminesce, the wavelength of maximum emission, and its quantum yield, which is a measure of the efficiency of the fluorescence process. These photophysical properties are highly dependent on the molecular structure and its interaction with the environment. rsc.org
The polarity of the solvent can have a significant impact on the electronic absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. nih.gov Studies on related ethynylpyridine compounds have shown that changes in solvent polarity can lead to shifts in the position of absorption and emission bands. ub.edu
For instance, a progressive blue shift (a shift to shorter wavelengths) in the absorption band with increasing solvent polarity can indicate that the ground state is more polar than the excited state and is preferentially stabilized by polar solvents. ub.edu Conversely, a red shift (a shift to longer wavelengths) would suggest that the excited state is more polar and is stabilized to a greater extent by polar solvents. By systematically studying the UV-Vis and fluorescence spectra in a range of solvents with different polarities, researchers can gain valuable information about the charge distribution in the ground and excited states of this compound. nih.govub.edu
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of this compound by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion. The calculated monoisotopic mass of this compound (C₇H₃Cl₂N) is 170.9697 Da. Experimental HRMS would be expected to yield a value extremely close to this, thereby verifying its chemical formula.
Key expected fragmentation events include:
Loss of a Chlorine Atom: A primary fragmentation would likely involve the cleavage of a C-Cl bond, resulting in a fragment ion at [M-Cl]⁺.
Loss of HCl: The elimination of a hydrogen chloride molecule ([M-HCl]⁺) is another probable pathway.
Ethynyl Group Fragmentation: The ethynyl moiety (–C≡CH) may fragment, leading to the loss of an acetylene molecule or related radical species.
Pyridine Ring Cleavage: At higher collision energies, the aromatic pyridine ring itself can undergo cleavage, resulting in smaller charged fragments.
These fragmentation patterns are crucial for the structural confirmation of synthesized derivatives and for identifying the compound in complex mixtures.
Table 1: Predicted Mass Spectrometry Fragmentation Profile for this compound
| Fragmentation Process | Neutral Loss | Formula of Fragment | Predicted m/z |
| Molecular Ion | - | [C₇H₃Cl₂N]⁺ | 170.97 |
| Loss of Chlorine | Cl | [C₇H₃ClN]⁺ | 136.00 |
| Loss of HCl | HCl | [C₇H₂ClN]⁺ | 134.99 |
| Loss of Ethynyl Radical | C₂H | [C₅H₂Cl₂N]⁺ | 144.96 |
| Loss of Acetylene | C₂H₂ | [C₅HCl₂N]⁺ | 143.95 |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), analysis of related structures allows for a well-founded prediction of its solid-state characteristics.
For instance, the crystal structures of various ethynylpyridine derivatives and their complexes have been extensively studied. mdpi.comresearchgate.net The structure of 2-(2-chloro-2-phenylethenyl)pyridine, a related molecule, has been confirmed by X-ray crystallography, providing a reference for the behavior of chlorinated pyridines. acs.orgnih.gov The solid-state packing of this compound would be significantly influenced by several non-covalent interactions:
Halogen Bonding: The electropositive region (σ-hole) on the chlorine atoms can interact with electron-rich nitrogen atoms of adjacent molecules, forming directional halogen bonds (Cl···N). rsc.org This is a common and structure-directing interaction in halogenated heterocyclic compounds.
Hydrogen Bonding: A potential, albeit weaker, C–H···N hydrogen bond could form between the acetylenic proton and the nitrogen atom of a neighboring pyridine ring.
π–π Stacking: The electron-deficient dichloropyridine ring could engage in π–π stacking interactions with other rings, contributing to a stable, layered crystal lattice.
Table 2: Predicted Crystallographic Parameters and Key Interactions for this compound
| Parameter | Predicted Characteristic | Basis for Prediction |
| Molecular Geometry | Likely planar or near-planar | Common for substituted pyridine rings |
| Dominant Intermolecular Interaction | Halogen bonding (Cl···N) | Presence of chlorine and nitrogen atoms rsc.org |
| Secondary Interactions | π–π stacking, C–H···N hydrogen bonds | Aromatic system and acetylenic proton |
| Likely Crystal System | Monoclinic or Orthorhombic | Frequently observed for similar small organic molecules researchgate.net |
Electron Paramagnetic Resonance (EPR) and Cyclic Voltammetry (CV) for Radical and Redox Process Investigations
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule, revealing the potentials at which it is oxidized or reduced. For this compound, the presence of two strongly electron-withdrawing chlorine atoms and an electron-withdrawing ethynyl group on the pyridine ring suggests that the compound will undergo reduction at relatively accessible potentials. Studies on related poly(2-ethynylpyridine) systems have demonstrated that the pyridine moiety can sustain reversible electrochemical processes. tandfonline.comksiec.or.kr
The CV of this compound is expected to show one or more reduction peaks. The first reduction would correspond to the formation of a radical anion, [C₇H₃Cl₂N]•⁻. The stability of this radical species will determine the reversibility of the redox event. A chemically reversible or quasi-reversible wave indicates that the radical anion is stable on the timescale of the CV experiment. Further reduction could lead to the formation of a dianion. The exact potential of these events is sensitive to the solvent and supporting electrolyte used.
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. Should the one-electron reduction of this compound produce a stable radical anion, EPR spectroscopy would be the definitive method for its characterization. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which reveal how the unpaired electron's spin density is distributed across the molecule, particularly on the nitrogen atom and specific protons. This information offers deep insight into the electronic structure of the reduced species. While Ag(II)-pyridine complexes have been studied by EPR, demonstrating the technique's utility for pyridine-containing paramagnetic species, specific data for the radical anion of this compound is not available. rsc.org
Table 3: Anticipated Electrochemical and Spectroscopic Events for this compound
| Technique | Process Investigated | Expected Observation | Information Gained |
| Cyclic Voltammetry (CV) | Reduction | Reversible or quasi-reversible wave(s) in the cathodic scan | Reduction potential(s), stability of the reduced species tandfonline.comksiec.or.kr |
| Electron Paramagnetic Resonance (EPR) | Radical Anion Characterization | A distinct EPR spectrum upon one-electron reduction | Confirmation of radical formation, electronic spin distribution, hyperfine coupling |
Computational and Theoretical Chemistry of 2,6 Dichloro 4 Ethynylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. aps.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT calculations for 2,6-Dichloro-4-ethynylpyridine would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve an optimized molecular structure and predict various properties. ijcce.ac.irresearchgate.net
DFT calculations are employed to determine the electronic ground state of the molecule and to characterize its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. ijcce.ac.ir A smaller energy gap generally implies higher reactivity. For this compound, the electron-withdrawing chlorine atoms and the π-system of the ethynyl (B1212043) group would significantly influence the energies and spatial distribution of these orbitals.
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.
Following geometry optimization, harmonic vibrational frequency calculations are performed. These theoretical frequencies correspond to the fundamental modes of vibration and are used to predict and interpret experimental infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the theoretical method and the neglect of anharmonicity. researchgate.net
Table 1: Examples of Geometrical Parameters Predicted by DFT for a Pyridine (B92270) Derivative. This table illustrates the type of data obtained from a geometry optimization. Note: These are representative parameters and not actual calculated values for this compound.
| Parameter | Description | Typical Calculated Value |
| r(C-Cl) | Bond length of the Carbon-Chlorine bond | 1.74 Å |
| r(C≡C) | Bond length of the Carbon-Carbon triple bond | 1.21 Å |
| r(C-N) | Bond length of the Carbon-Nitrogen bond in the ring | 1.34 Å |
| ∠(Cl-C-C) | Bond angle involving a chlorine substituent | 119° |
| ∠(C-N-C) | Bond angle of the nitrogen atom in the pyridine ring | 117° |
Theoretical methods are also used to simulate spectroscopic data, which aids in the analysis of experimental results.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors. ijcce.ac.ir These tensors are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning signals in experimentally recorded spectra. ijcce.ac.ir
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). ijcce.ac.ir By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) that characterize the molecule's response to ultraviolet and visible light. ijcce.ac.ir
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques to study the three-dimensional structure and dynamics of molecules.
While this compound lacks a classic hydrogen bond donor (like an O-H or N-H group), it can participate in non-covalent interactions. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. Furthermore, the π-electron cloud of the ethynyl triple bond can also function as a weak hydrogen bond acceptor. The chlorine atoms can engage in halogen bonding, another type of significant intermolecular interaction. Computational models can be used to study the geometry and energetics of dimers or larger clusters of the molecule, revealing how these interactions dictate its packing in the solid state and its behavior in solution.
Mechanistic Pathway Modeling and Transition State Analysis
Computational modeling is an essential tool for elucidating the detailed mechanisms of chemical reactions involving substituted pyridines. For this compound, key reactions include nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbons and additions to the ethynyl group.
Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound with nucleophiles is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is typical for electron-deficient aromatic rings bearing good leaving groups, such as chlorine. The generally accepted mechanism involves two steps:
Addition Step: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C2 or C6), leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient pyridine ring.
Elimination Step: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and forming the substituted product.
Theoretical calculations, particularly Density Functional Theory (DFT), are employed to model this pathway. Transition state analysis helps to identify the energy barriers for both the formation of the Meisenheimer complex and the subsequent elimination of the chloride ion. Studies on similar 2-chloropyridine (B119429) derivatives have used molecular orbital calculations to determine the change in Gibbs free energy (ΔG) between the initial state and the transition state, confirming the presence and influence of the Meisenheimer complex on the reaction rate. researchgate.net The geometry of the transition state, which represents the highest point on the reaction energy profile, can be calculated to understand the structural changes that occur during the reaction.
Reactions at the Ethynyl Group: The ethynyl moiety is another reactive site. Mechanistic modeling can be applied to reactions such as Sonogashira coupling, click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), or hydrohalogenation. For instance, in the hydrochlorination of ethynylpyridines, a proposed mechanism involves the initial protonation of the pyridine nitrogen. researchgate.net This salt formation significantly increases the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the chloride ion. researchgate.net Computational modeling can validate this pathway by comparing the activation energies of different potential routes, confirming that the pyridinium (B92312) salt is a key reactive intermediate.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the structural features of a molecule with its physicochemical properties. nih.govrsc.org While specific QSPR models for this compound are not extensively published, the methodology has been successfully applied to related pyridine and halogenated aromatic compounds to predict various properties. researchgate.netstackexchange.comnih.gov
These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to find a quantitative relationship between these descriptors and an experimentally measured property. For this compound, QSPR could be used to predict properties such as boiling point, solubility, or biological activity.
Key molecular descriptors that would be calculated for such a study include:
Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule. Important examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, dipole moment (μ), and atomic charges. researchgate.netstackexchange.com
Electrostatic Descriptors: These descriptors are derived from the electrostatic potential on the molecular surface and have proven effective in QSPR models for halogenated compounds. nih.gov They include metrics like the minimum and maximum electrostatic potential (Vmin and Vs,max) and measures of charge distribution. nih.gov
Topological and Geometrical Descriptors: These describe the molecule's size, shape, and connectivity.
The following interactive table showcases the types of molecular descriptors that would be calculated for this compound in a typical QSPR study.
| Descriptor Category | Descriptor Name | Description | Potential Application |
| Quantum Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Reactivity, Corrosion Inhibition |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Reactivity, Electron Affinity | |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Chemical Stability | |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Solubility, Intermolecular Interactions | |
| Electrostatic | Vmin | Minimum electrostatic potential; indicates sites susceptible to electrophilic attack. | Reactivity Prediction |
| Vs,max | Maximum positive surface electrostatic potential; indicates sites for nucleophilic attack. | Reactivity Prediction | |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | General Physicochemical Properties |
| Vmc | Molecular volume. | Partition Coefficients, Density |
These QSPR models can guide the design of new derivatives with desired properties, reducing the need for extensive experimental synthesis and testing. researchgate.netstackexchange.com
Prediction of Reactivity and Regioselectivity
Computational chemistry provides powerful tools for predicting the reactivity of this compound and the regioselectivity of its reactions.
Reactivity of the Pyridine Ring: The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and the two chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) . The most probable sites for nucleophilic attack are the C2 and C6 positions, which are activated by both the ring nitrogen and the attached chlorine leaving groups.
To predict which site is more reactive, computational methods are used to analyze the molecule's electronic structure:
LUMO Analysis: In an SNAr reaction, the nucleophile donates electrons into the LUMO of the electrophile. Therefore, the regions of the molecule where the LUMO has the largest lobes are the most electrophilic and thus most susceptible to attack. For similar 2,4-dichloro-substituted heterocyclic systems, the LUMO is predominantly located at the carbon atoms bearing the chlorine atoms, directing the nucleophilic attack to these positions. mdpi.com
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. Positive regions (colored blue) indicate electron deficiency and are sites for nucleophilic attack. For this compound, the most positive potential is expected to be located near the C2 and C6 carbon atoms.
Calculated Atomic Charges: Calculating the partial atomic charges on each atom can also indicate electrophilic sites. The carbon atoms at the C2 and C6 positions will carry a significant partial positive charge, attracting nucleophiles.
Regioselectivity: While both C2 and C6 are activated, the electronic influence of the 4-ethynyl group can create a subtle difference in their reactivity, leading to regioselective substitution. In a study of the Suzuki-Miyaura reaction on 2,6-dichloro-3-(trifluoromethyl)pyridine, substitution occurred preferentially at the C2 position, which is sterically more hindered but electronically more activated. kfupm.edu.sa A similar analysis for this compound would involve calculating the transition state energies for nucleophilic attack at both C2 and C6. The pathway with the lower activation energy would be the favored one, thus predicting the major regioisomer.
Reactivity of the Ethynyl Group: The terminal alkyne functionality is a versatile handle for various transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser) and cycloadditions . The prediction of reactivity for these reactions often relies on analyzing the properties of the terminal acetylenic proton and the polarization of the C≡C bond. The acidity of the terminal proton can be estimated computationally, which is a key factor in its deprotonation to form a reactive acetylide for coupling reactions. In cycloaddition reactions, such as with azides to form triazoles, Frontier Molecular Orbital (FMO) theory is used to predict the regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles). nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Transformations Mediated by 2,6-Dichloro-4-ethynylpyridine Derivatives
The inherent structure of this compound makes it an ideal precursor for a new generation of specialized ligands and organocatalysts. The pyridine (B92270) nitrogen and the adjacent ethynyl (B1212043) group can act in concert as a bidentate chelating system for transition metals, while the C2 and C6 chlorine atoms serve as points for molecular diversification and tuning.
Future research is anticipated to focus on leveraging this scaffold to design catalysts for previously challenging transformations. By substituting the chlorine atoms with various phosphine (B1218219), N-heterocyclic carbene (NHC), or chiral amine moieties, researchers can systematically modulate the steric and electronic environment around a coordinated metal center. This approach could lead to catalysts with enhanced selectivity, activity, and stability. For instance, the synthesis of chiral P,N-ligands derived from this backbone is a promising direction for asymmetric catalysis, particularly in reactions like hydrogenation, hydrosilylation, and cross-coupling.
The ethynyl group itself can participate directly in catalytic cycles or be transformed into other coordinating groups, such as vinylidene or metal acetylide complexes, which are key intermediates in various C-C and C-heteroatom bond-forming reactions.
| Derivative Class | Functionalization Strategy | Potential Catalytic Application | Target Metal |
|---|---|---|---|
| Chiral P,N-Ligands | SNAr substitution of one Cl with a chiral phosphine-amine | Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) |
| Pincer Ligands | Substitution of both Cl atoms with phosphine or NHC arms | Dehydrogenative Coupling, C-H Activation | Ruthenium (Ru), Palladium (Pd) |
| Organocatalysts | Conversion of ethynyl group to a triazole ring bearing a catalytic moiety | Michael Addition, Aldol Reactions | N/A (Metal-free) |
| Photoredox Catalysts | Substitution of Cl with photosensitizing groups (e.g., phenothiazine) | Atom Transfer Radical Polymerization (ATRP) | Iridium (Ir), Ruthenium (Ru) |
Integration into Advanced Functional Materials beyond Traditional MOFs
While the utility of ethynyl-functionalized linkers in Metal-Organic Frameworks (MOFs) is well-established, the future lies in integrating this compound into a broader class of advanced materials. The focus is shifting towards materials where the pyridine derivative's intrinsic properties contribute directly to the material's function.
Covalent Organic Frameworks (COFs): The terminal alkyne is an excellent functional group for forming robust, porous, and crystalline COFs through reactions like Glaser-Hay coupling. The resulting poly(diacetylene) linkages create a fully conjugated framework. The presence of the dichloro-pyridine units within the COF backbone would imbue the material with a high density of metal-coordination sites (the pyridine nitrogen) and tunable electronic properties, making them promising candidates for heterogeneous catalysis, gas separation (e.g., CO₂ capture), and chemical sensing.
Conductive Polymers: Electropolymerization or chemical polymerization via the ethynyl group can produce novel pyridine-containing polyacetylenes. The electron-deficient nature of the 2,6-dichloropyridine (B45657) ring is expected to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the resulting polymer, facilitating n-doping. Such materials are of high interest for applications in organic electronics, including organic field-effect transistors (OFETs), electrochromic devices, and battery electrodes. The chlorine atoms offer a route for post-polymerization modification, allowing for the fine-tuning of material properties.
Exploration of Bio-orthogonal Reactions and Chemical Biology Applications (excluding clinical human trial data)
The terminal alkyne of this compound is a prime handle for bio-orthogonal chemistry, particularly the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." This opens up a vast landscape for its use in chemical biology as a versatile chemical probe or labeling agent.
A key future direction is the development of "trifunctional probes." In this concept, the molecule serves three distinct roles:
Targeting Moiety: One chlorine atom can be substituted (via SNAr) with a molecule that directs the probe to a specific cellular location or biomolecule (e.g., a peptide sequence or a small-molecule ligand).
Bio-orthogonal Handle: The ethynyl group remains available to "click" with an azide-modified binding partner, enabling covalent labeling of proteins, nucleic acids, or glycans in complex biological samples.
Reporter/Effector Group: The second chlorine atom can be replaced with a reporter group (like a fluorophore or biotin) or an effector group (like a photocleavable linker).
This modular design allows for the construction of sophisticated tools for activity-based protein profiling (ABPP), target identification, and imaging of biological processes in cell culture or tissue extracts. The stability of the pyridine core and the specific reactivity of its functional groups make it an excellent scaffold for these complex applications.
Sustainable and Green Synthesis Approaches for this compound Production
The conventional synthesis of this compound often relies on Sonogashira cross-coupling of a halo-pyridine precursor (e.g., 2,6-dichloro-4-iodopyridine) with a protected alkyne, typically using palladium catalysts, copper co-catalysts, and organic amine bases in volatile organic solvents. While effective, this presents challenges related to catalyst cost, metal contamination of the product, and solvent waste.
Future research will prioritize the development of more sustainable and greener synthetic routes. Key areas of exploration include:
Catalyst-Free Synthesis: Investigating base-mediated coupling reactions under high-temperature or flow-chemistry conditions to eliminate the need for transition metals.
Greener Catalytic Systems: Developing heterogeneous palladium catalysts (e.g., Pd on charcoal or supported nanoparticles) that can be easily recovered and reused, minimizing metal leaching. The use of more benign solvents like water, ethanol, or supercritical CO₂ is also a critical goal.
Flow Chemistry: Implementing continuous-flow processes can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and reduced waste generation compared to batch processing.
One-Pot Procedures: Designing tandem reactions that combine multiple synthetic steps into a single operation, starting from more readily available precursors like 2,6-dichloropyridine, thereby reducing purification steps and solvent usage.
| Approach | Key Reagents/Conditions | Potential "Green" Advantage | Research Challenge |
|---|---|---|---|
| Traditional Sonogashira | Pd/Cu catalyst, organic base (e.g., triethylamine), organic solvent (e.g., THF) | High yield, well-established | Metal contamination, solvent waste, catalyst cost |
| Heterogeneous Catalysis | Pd/C, aqueous or biphasic solvent system | Catalyst recyclability, reduced metal leaching | Lower activity compared to homogeneous systems |
| Flow Chemistry | Packed-bed reactor with immobilized catalyst, precise temperature/pressure control | Enhanced safety, scalability, reduced waste, higher throughput | Initial setup cost, potential for reactor clogging |
| Mechanochemistry | Ball-milling of solid reagents with minimal or no solvent | Drastic reduction in solvent use, unique reactivity | Scalability, ensuring reaction completion |
High-Throughput Screening Methodologies for New Reactions and Applications
The trifunctional nature of this compound makes it an exceptionally valuable building block for combinatorial chemistry and high-throughput screening (HTS). Its three distinct reactive sites—the two non-equivalent chlorine atoms (which can be substituted sequentially) and the terminal alkyne—allow for the rapid generation of large, diverse chemical libraries from a single core scaffold.
Future HTS campaigns will likely leverage this molecule in "Diversity-Oriented Synthesis" (DOS). A typical workflow would involve:
Library Generation: Starting with this compound, a large array of compounds is synthesized in parallel. For example, in a 96-well plate format, the C2-Cl is reacted with 96 different amines, the C6-Cl with 96 different thiols, and the alkyne with 96 different azides via CuAAC. This generates a massive library of unique structures.
Screening: The resulting library is then screened against a biological target (e.g., an enzyme or receptor) or for a specific material property (e.g., fluorescence or conductivity).
Hit Identification: Automated readouts identify "hits"—compounds that exhibit the desired activity or property.
This approach accelerates the discovery process for new drug leads, chemical probes, or functional materials. The predictable and orthogonal reactivity of the functional groups on the this compound scaffold ensures high-quality library generation, making it a cornerstone for future discovery pipelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
